molecular formula C11H2F15N B1500330 2,3,4,5,6-Pentakis(trifluoromethyl)aniline CAS No. 58956-76-6

2,3,4,5,6-Pentakis(trifluoromethyl)aniline

Cat. No.: B1500330
CAS No.: 58956-76-6
M. Wt: 433.12 g/mol
InChI Key: CMRZEKXRBBEZIP-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentakis(trifluoromethyl)aniline is a highly fluorinated aromatic amine with the molecular formula C11H2F15N. This compound is characterized by the presence of five trifluoromethyl groups attached to the benzene ring, making it a sterically crowded and electron-withdrawing molecule . It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-Pentakis(trifluoromethyl)aniline typically involves multi-step reactions. One common method includes the use of aromatic amines and fluorinating agents such as hydrogen fluoride to introduce fluorine atoms into the benzene ring . Another approach involves the reaction of CF3Cu with C6I6 at ambient temperature in DMF/NMP, yielding potassium pentakis(trifluoromethyl)phenoxide and other products .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-Pentakis(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl groups can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

2,3,4,5,6-Pentakis(trifluoromethyl)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Pentakis(trifluoromethyl)aniline involves its interaction with molecular targets and pathways. The compound’s electron-withdrawing trifluoromethyl groups influence its reactivity and interactions with other molecules. These interactions can affect various biochemical pathways, potentially leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5,6-Pentakis(trifluoromethyl)aniline is unique due to the presence of five trifluoromethyl groups, which impart significant steric hindrance and electron-withdrawing effects. These properties make it distinct from other fluorinated anilines and contribute to its unique reactivity and applications .

Properties

IUPAC Name

2,3,4,5,6-pentakis(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H2F15N/c12-7(13,14)1-2(8(15,16)17)4(10(21,22)23)6(27)5(11(24,25)26)3(1)9(18,19)20/h27H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRZEKXRBBEZIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1C(F)(F)F)C(F)(F)F)N)C(F)(F)F)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H2F15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20663095
Record name Pentakis(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20663095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58956-76-6
Record name Pentakis(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20663095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the Pentakis(trifluoromethyl)phenyl group and how does this relate to Pentakis(trifluoromethyl)aniline?

A1: The Pentakis(trifluoromethyl)phenyl (C6(CF3)5) group stands out due to its substantial steric bulk and strong electron-withdrawing nature. These characteristics make it a promising building block for creating novel compounds with unique properties. Pentakis(trifluoromethyl)aniline is a derivative of this group, where an amino group (-NH2) is attached to the central aromatic ring. This modification introduces the possibility of further functionalization and allows researchers to explore the impact of the C6(CF3)5 group on the reactivity and properties of the amine functionality. []

Q2: How is Pentakis(trifluoromethyl)aniline synthesized?

A2: While the provided abstracts don't detail the specific synthesis of Pentakis(trifluoromethyl)aniline, they highlight a general route to functionalized C6(CF3)5 derivatives. This method utilizes (trifluoromethyl)copper (CF3Cu) species generated in DMF and stabilized with 1,3-dimethyl-2-imidazolidinone (DMI). Reacting these species with hexaiodobenzene yields potassium pentakis(trifluoromethyl)phenoxide. This precursor can then be further functionalized to produce Pentakis(trifluoromethyl)chlorobenzene and ultimately Pentakis(trifluoromethyl)aniline. []

Q3: What is the impact of the Pentakis(trifluoromethyl)phenyl group on acidity?

A3: The research indicates that the C6(CF3)5 group has a significant acidifying effect. This effect has been investigated by measuring the gas-phase acidities (ΔGacid) and pKa values of Pentakis(trifluoromethyl)benzene, -toluene, -phenol, and -aniline in various solvents (acetonitrile, DMSO, and water). The origin of this acidifying effect was explored using isodesmic reaction approaches, providing insights into how the electronic properties of the C6(CF3)5 group influence acidity. []

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